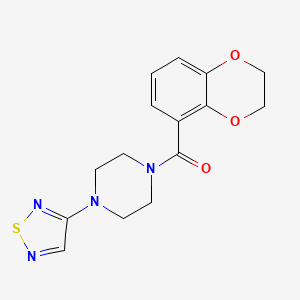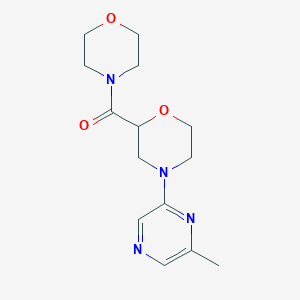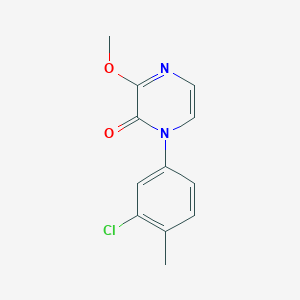![molecular formula C18H17N3O3 B12263263 1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone CAS No. 153437-66-2](/img/structure/B12263263.png)
1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-[(6,7-diméthoxy-4-quinazolinyl)amino]phényl)éthanone est un composé organique complexe qui présente une structure de base de quinazoline
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(3-[(6,7-diméthoxy-4-quinazolinyl)amino]phényl)éthanone implique généralement plusieurs étapes, en commençant par la préparation du noyau quinazoline. Le noyau quinazoline peut être synthétisé par la cyclisation de précurseurs appropriés dans des conditions contrôlées. Les étapes suivantes impliquent l'introduction des groupes diméthoxy et la fixation de la partie phénylamino. Les réactifs couramment utilisés dans ces réactions comprennent divers acides, bases et catalyseurs pour faciliter les transformations souhaitées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont souvent utilisées pour purifier le produit final. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(3-[(6,7-diméthoxy-4-quinazolinyl)amino]phényl)éthanone subit divers types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former les dérivés de quinazoline correspondants.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels liés au noyau quinazoline.
Substitution: Le composé peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent souvent des températures, des solvants et des catalyseurs contrôlés pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinazoline, tandis que la réduction peut produire des amines de quinazoline. Les réactions de substitution peuvent entraîner une variété de dérivés de quinazoline fonctionnalisés.
Applications de la recherche scientifique
Le 1-(3-[(6,7-diméthoxy-4-quinazolinyl)amino]phényl)éthanone a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Il est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine: Le composé est étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement du cancer et d'autres maladies.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-(3-[(6,7-diméthoxy-4-quinazolinyl)amino]phényl)éthanone implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, l'expression génétique et la régulation métabolique.
Applications De Recherche Scientifique
Ethanone, 1-[3-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[3-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Quinazoline
- 6,7-Diméthoxyquinazoline
- 4-Aminoquinazoline
Unicité
Le 1-(3-[(6,7-diméthoxy-4-quinazolinyl)amino]phényl)éthanone est unique en raison de son motif de substitution spécifique et de la présence de groupes diméthoxy et phénylamino. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Numéro CAS |
153437-66-2 |
|---|---|
Formule moléculaire |
C18H17N3O3 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
1-[3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C18H17N3O3/c1-11(22)12-5-4-6-13(7-12)21-18-14-8-16(23-2)17(24-3)9-15(14)19-10-20-18/h4-10H,1-3H3,(H,19,20,21) |
Clé InChI |
OMRVBDOHGDQYFB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263182.png)



![5-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12263210.png)
![3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263211.png)
![4-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12263218.png)
![6-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B12263232.png)
![4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263247.png)
![N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263249.png)

![4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263265.png)
![2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12263266.png)
![1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12263273.png)
